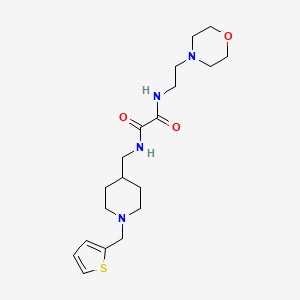

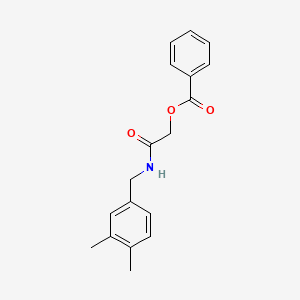

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate” are not available, benzene derivatives can be synthesized through electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate and its related compounds have been studied for their antioxidant properties. Li Yee Then et al. (2017) synthesized novel compounds related to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate and evaluated them for antioxidant activities using various assays. One compound with an amino substituent showed better scavenging effect than the standard drug, ascorbic acid, in hydrogen peroxide scavenging assay (Then et al., 2017).

Tyrosinase Inhibition

In a study on biphenyl ester derivatives, a series of compounds similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate were synthesized and evaluated for their anti-tyrosinase activities. These compounds showed significant inhibitory effects, comparable to the standard inhibitor kojic acid (Kwong et al., 2017).

Molecular Structure Analysis

Structural studies have been conducted on related compounds. Ukrainets et al. (2014) investigated the cyclization of a similar compound, providing insights into its structural properties (Ukrainets et al., 2014). Similarly, Lovro Selič et al. (1997) prepared derivatives of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate for the synthesis of heterocyclic systems, contributing to the understanding of the molecular conformation of such compounds (Selič et al., 1997).

Pharmaceutical Applications

In the context of pharmaceutical applications, various studies have been conducted. Um et al. (2006) explored modifications of similar compounds, which can be relevant for the development of new drugs (Um et al., 2006). Kempe et al. (1982) studied the selective benzoylation of ribonucleosides, which could be related to the development of RNA and DNA-RNA mixtures using compounds similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate (Kempe et al., 1982).

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for benzoate derivatives or dimethylbenzyl groups .

Mode of Action

Compounds with similar structures, such as benzoate derivatives, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation . The compound might form a sigma-bond with its target, generating a positively charged intermediate, which then undergoes further reactions .

Biochemical Pathways

It can be speculated that the compound might influence pathways involving benzylic positions, given its structural features . The compound might also affect pathways involving electrophilic aromatic substitution .

Pharmacokinetics

The compound’s molecular weight (581789 Da) and other predicted properties such as density (12±01 g/cm³), boiling point (7078±700 °C at 760 mmHg), and vapour pressure (00±23 mmHg at 25°C) suggest that it might have certain pharmacokinetic characteristics .

Result of Action

Based on its potential interactions with its targets, it can be inferred that the compound might induce changes in the cellular environment, potentially influencing the function of proteins or enzymes that interact with it .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s boiling point suggests that it might be stable at physiological temperatures . .

Eigenschaften

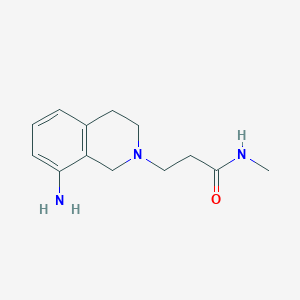

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-8-9-15(10-14(13)2)11-19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWOALUQXYMZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2915517.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915520.png)